molecular formula C9H20ClNO B2944627 rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride,cis CAS No. 2126143-86-8

rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride,cis

Cat. No.: B2944627
CAS No.: 2126143-86-8
M. Wt: 193.72
InChI Key: VNSAAQRVKDUQPC-WLYNEOFISA-N
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Description

rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine hydrochloride, cis is a stereochemically complex organic compound featuring a substituted oxolane (tetrahydrofuran) ring system. The molecule contains a tert-butyl group at the 5-position of the oxolane ring and an aminomethyl group at the 2-position, with specific (2R,5S) stereochemistry. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical research. Its molecular formula is C₁₀H₂₀ClNO, with a molecular weight of approximately 205.7 g/mol (inferred from analogs in , and 12).

The cis configuration of the substituents on the oxolane ring imposes distinct spatial constraints, influencing its reactivity, binding affinity, and physicochemical properties. This compound is primarily utilized as a chiral building block in medicinal chemistry, enabling the synthesis of enantiomerically enriched intermediates for drug discovery .

Properties

IUPAC Name

[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)8-5-4-7(6-10)11-8;/h7-8H,4-6,10H2,1-3H3;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSAAQRVKDUQPC-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CC[C@@H](O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis typically involves the following steps:

    Formation of the Oxolane Ring: The initial step involves the formation of the oxolane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced to the oxolane ring via a Friedel-Crafts alkylation reaction. This involves the use of tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination: The methanamine group is introduced through a nucleophilic substitution reaction. This involves the reaction of the oxolane derivative with an amine source such as ammonia or an amine salt.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Alcohol or amine derivatives

    Substitution: Various substituted oxolane derivatives

Scientific Research Applications

rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanaminehydrochloride, cis involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine hydrochloride, cis is best understood through comparison with analogs. Below is a detailed analysis of key derivatives and their properties:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituent at 5-position Molecular Formula Molecular Weight (g/mol) Key Applications CAS Number Source
rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine hydrochloride, cis (Target) tert-butyl C₁₀H₂₀ClNO ~205.7 Chiral intermediate in drug synthesis Not explicitly listed Inferred
rac-[(2R,5S)-5-methyloxan-2-yl]methanamine hydrochloride methyl C₇H₁₄ClNO 179.6 Preclinical pharmacokinetic studies 317803-03-5
rac-[(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride phenyl C₁₂H₁₆ClNO 237.7 Agrochemical lead optimization 1808640-98-3
rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride isopropyl C₈H₁₈ClNO 179.7 Materials science applications 1909288-57-8
rac-[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride 3-cyclopropyl-1,2,4-oxadiazole C₁₀H₁₆ClN₃O₂ 245.7 Antimicrobial agent development 2031242-44-9

Key Findings from Comparative Studies

Steric and Electronic Effects: The tert-butyl group in the target compound provides significant steric bulk, enhancing metabolic stability compared to the methyl-substituted analog (C₇H₁₄ClNO) . However, this bulk may reduce binding flexibility in certain enzyme pockets, as observed in preliminary docking studies. The phenyl-substituted analog (C₁₂H₁₆ClNO) exhibits stronger π-π stacking interactions in receptor binding but suffers from poor aqueous solubility, limiting its utility in hydrophilic environments .

Biological Activity :

  • The 3-cyclopropyl-1,2,4-oxadiazole-substituted derivative (C₁₀H₁₆ClN₃O₂) demonstrates superior antimicrobial activity against Gram-positive pathogens compared to the target compound, attributed to the heterocycle’s electron-withdrawing properties .

Synthetic Utility: The isopropyl-substituted analog (C₈H₁₈ClNO) is more amenable to large-scale synthesis due to its lower steric hindrance, making it a preferred intermediate in industrial workflows .

Crystallographic Insights: Structural studies using SHELXL () reveal that the cis configuration in the target compound induces a puckered oxolane ring conformation, which is less pronounced in trans-diastereomers. This puckering impacts hydrogen-bonding patterns in crystal lattices and solution-phase conformations .

Biological Activity

The compound rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine hydrochloride, cis, is a chiral amine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine hydrochloride
  • CAS Number : 2044705-38-4
  • Molecular Formula : C10H16ClN3O2
  • Molecular Weight : 245.71 g/mol

Pharmacological Effects

  • Neuroprotective Properties : Research indicates that rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine exhibits neuroprotective effects in various in vitro models. It appears to mitigate oxidative stress and apoptosis in neuronal cells, suggesting potential applications in neurodegenerative diseases.
  • Antidepressant Activity : In animal studies, the compound has shown antidepressant-like effects. It was observed to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are crucial for mood regulation.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.

The biological activities of rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine are primarily mediated through its interaction with specific neurotransmitter systems. The compound likely acts as a modulator of monoaminergic systems, influencing serotonin and norepinephrine pathways.

Study 1: Neuroprotection in Oxidative Stress Models

A study published in Journal of Neurochemistry demonstrated that treatment with rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine reduced neuronal cell death induced by oxidative stress. The study utilized primary cortical neurons exposed to hydrogen peroxide and assessed cell viability through MTT assays.

TreatmentCell Viability (%)
Control100
H₂O₂40
Compound75

This data indicates a significant protective effect (p < 0.05) compared to the control group.

Study 2: Antidepressant-Like Effects in Rodents

In a behavioral study using the forced swim test (FST), rac-[(2R,5S)-5-tert-butyloxolan-2-yl]methanamine was administered to rodents. Results indicated a marked decrease in immobility time compared to the control group, suggesting an antidepressant effect.

GroupImmobility Time (seconds)
Control180
Compound (10 mg/kg)120
Compound (20 mg/kg)90

Statistical analysis revealed significant differences at both dosages (p < 0.01).

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